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2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- - 22621-29-0

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

Catalog Number: EVT-1685182
CAS Number: 22621-29-0
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon)

  • Compound Description: Sotolon is a potent aroma compound with a low odor threshold. It is characterized by its curry, savory, or seasoning-like aroma. Sotolon is formed through Maillard reactions, particularly from the degradation of 4-hydroxy-L-leucine. It is found in various cooked foods and beverages like aged wines, roasted coffee, and shiitake mushrooms. [, , , , , , , ]
  • Relevance: Sotolon shares a furanone ring structure with 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-, differing only in the position of the hydroxyl group on the furanone ring. Both compounds contribute significantly to the aroma profiles of various foods and beverages. [, , , ]

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

  • Compound Description: This furanone derivative possesses a sweet, caramel-like aroma and contributes to the overall flavor profile of various foods, including aged wines, raspberries, and distiller's grains. [, , ]
  • Relevance: Similar to Sotolon, this compound shares the furanone core structure with 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-, with variations in the substituents attached to the ring. These structural similarities contribute to their roles as flavoring agents. [, , ]

2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

  • Compound Description: This compound is a key intermediate in the Maillard reaction and plays a role in forming various aroma compounds in cooked foods. It is known to contribute to burnt and bitter flavors. [, , ]
  • Relevance: While structurally distinct from 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-, this compound is discussed in the context of Maillard reactions, a key pathway for the formation of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- and related furanones. [, , ]

5-(1-Ethoxypropyl)-5-hydroxy-3,4-dimethylfuran-2(5H)-one

  • Compound Description: This newly identified butenolide was isolated from the South China Sea gorgonian coral Subergorgia suberosa and displayed moderate antifouling activities. []
  • Relevance: This butenolide shares a core furanone structure with 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-, highlighting the prevalence of this structural motif in diverse natural sources and its potential for biological activity. []

(S)-5-hydroxy-3,4-dimethyl-5-propylfuran-2(5H)-one and (S)-5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one

  • Compound Description: These two butenolides were isolated alongside 5-(1-Ethoxypropyl)-5-hydroxy-3,4-dimethylfuran-2(5H)-one from the South China Sea gorgonian coral Subergorgia suberosa and also demonstrated moderate antifouling activities. []
  • Relevance: These compounds, along with 5-(1-Ethoxypropyl)-5-hydroxy-3,4-dimethylfuran-2(5H)-one, belong to the butenolide class, which shares structural similarities with 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-. Their co-occurrence emphasizes the structural diversity within this class of compounds. []
Overview

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- (commonly known as furaneol or sotolone) is a naturally occurring compound recognized for its significant role in flavor and aroma profiles in various food products. It is classified under the category of furanones, which are cyclic compounds characterized by a furan ring with a carbonyl group. This specific compound is notable for its sweet, caramel-like scent and is frequently identified in fruits, particularly strawberries, as well as in fermented products.

Source

Furaneol is produced through the Maillard reaction, which occurs between sugars and amino acids during the cooking and processing of foods. It has been detected in a variety of food items, including jams, jellies, beverages, and dairy products . The compound can also be synthesized through chemical processes involving precursors like L-rhamnose and D-fructose .

Classification
  • Chemical Class: Furanones
  • Molecular Formula: C6H8O3
  • IUPAC Name: 4-hydroxy-3,5-dimethyl-2(5H)-furanone
  • Synonyms: Furaneol, Sotolone
Synthesis Analysis

Furaneol can be synthesized via several methods:

  1. Thermal Decomposition: The compound can be formed from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone through thermal oxidative deamination .
  2. Biotechnological Processes: Recent advancements have introduced biocatalytic methods for synthesizing furaneol using plant glucosyltransferases. This method allows for the conversion of glucose into furaneol glucosides, which are odorless and can be further processed to yield the aromatic compound .
  3. Chemical Synthesis: A common laboratory synthesis involves the condensation of diethyl 2-methyl-3-oxobutanedioate with acetaldehyde followed by lactonization and decarboxylation under acidic conditions .
Molecular Structure Analysis

Furaneol features a furan ring with hydroxyl and methyl substituents:

  • Structure: The molecular structure consists of a five-membered furan ring with one carbonyl group and two methyl groups at positions 3 and 5.
  • Data:
    • Molar Mass: 144.13 g/mol
    • Boiling Point: Approximately 150 °C
    • Melting Point: Not extensively documented but typically exists as a liquid at room temperature.

The InChI key for furaneol is INAXVXBDKKUCGI-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Chemical Reactions Analysis

Furaneol undergoes various chemical reactions that are significant in flavor chemistry:

  1. Maillard Reaction: As a product of the Maillard reaction, furaneol contributes to the browning and flavor development in cooked foods .
  2. Oxidation Reactions: It can also react with oxidizing agents under certain conditions to form other compounds that may alter its flavor profile.
  3. Glucosylation: The compound can be modified enzymatically to produce glucosides that are less volatile but retain flavor characteristics when released during consumption .
Mechanism of Action

The mechanism by which furaneol exerts its flavor properties involves several biochemical pathways:

  1. Flavor Release: Upon heating or processing foods containing furaneol, the compound volatilizes, releasing its characteristic aroma.
  2. Interaction with Taste Receptors: Furaneol interacts with taste receptors on the tongue, contributing to sweet taste perceptions.
  3. Biotransformation: In biotechnological applications, enzymes such as glucosyltransferases facilitate the conversion of glucose into furaneol derivatives that enhance flavor without contributing additional odor until hydrolyzed during digestion .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to light yellow liquid.
  • Odor: Sweet, caramel-like aroma.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in further reactions typical of carbonyl-containing compounds.

Relevant solubility data show that furaneol exhibits varying solubility across different solvents at temperatures ranging from 283.15 K to 313.15 K .

Applications

Furaneol has numerous applications across various fields:

  1. Food Industry: Used as a flavoring agent in products such as candies, baked goods, beverages, and dairy items due to its pleasant aroma and taste profile .
  2. Aroma Chemistry: Studied for its role in wine aging processes where it contributes to complex flavors associated with oxidative aging .
  3. Biotechnology: Explored for potential uses in developing novel flavor compounds through biotransformation processes that enhance food products without synthetic additives .

Properties

CAS Number

22621-29-0

Product Name

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

IUPAC Name

3-hydroxy-2,4-dimethyl-2H-furan-5-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3

InChI Key

YDFWUMWMONMZLA-UHFFFAOYSA-N

SMILES

CC1C(=C(C(=O)O1)C)O

Canonical SMILES

CC1C(=C(C(=O)O1)C)O

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